(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone
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Overview
Description
(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone is an organic compound with the molecular formula C29H21NO It is known for its unique structure, which includes a phenyl group, a naphthalen-2-yl group, and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone typically involves the reaction of naphthalen-2-ylamine with benzophenone derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and naphthalen-2-yl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone has several applications in scientific research:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Photovoltaics: Employed in the development of organic photovoltaic cells due to its excellent electron-transport properties.
Chemical Probes: Utilized in the synthesis of chemical probes for studying biological systems.
Material Science: Investigated for its potential use in advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. Its unique structure allows for efficient charge transfer and stability under operating conditions .
Comparison with Similar Compounds
Similar Compounds
(4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)methanone: Similar structure but with different substituents on the phenyl ring.
4,4′,4′′-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine: Used in similar applications but with a more complex structure.
Uniqueness
(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone is unique due to its specific combination of phenyl and naphthalen-2-yl groups, which confer distinct electronic properties. This makes it particularly suitable for applications in organic electronics and advanced materials.
Properties
Molecular Formula |
C33H23NO |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
[4-(dinaphthalen-2-ylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C33H23NO/c35-33(26-10-2-1-3-11-26)27-16-18-30(19-17-27)34(31-20-14-24-8-4-6-12-28(24)22-31)32-21-15-25-9-5-7-13-29(25)23-32/h1-23H |
InChI Key |
VTEIQRHJSCPATG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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